molecular formula C9H8N2O B092329 (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone CAS No. 16168-90-4

(1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone

Cat. No. B092329
CAS RN: 16168-90-4
M. Wt: 160.17 g/mol
InChI Key: SNMDHTBJDJZUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone, also known as PPM, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications.

Mechanism Of Action

(1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to the inhibition of downstream signaling pathways. The inhibition of GSK-3β has been shown to promote cell survival, reduce inflammation, and improve cognitive function.

Biochemical And Physiological Effects

(1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has been shown to have various biochemical and physiological effects. Inhibition of GSK-3β by (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has been linked to the activation of the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation. (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has also been shown to reduce inflammation by inhibiting the activity of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory genes.

Advantages And Limitations For Lab Experiments

(1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and has low toxicity. However, (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has limited solubility in water, which can make it challenging to use in certain experiments. Additionally, (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the use of (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone in scientific research. One potential application is in the development of novel therapeutics for cancer and neurodegenerative diseases. (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has also been shown to have potential as a tool for studying the role of GSK-3β in various signaling pathways. Further research is needed to fully understand the potential of (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone in these and other applications.

Synthesis Methods

(1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone can be synthesized using various methods, including the reaction of 2-pyrrolecarboxaldehyde with methylamine and subsequent condensation with pyrrole. Another method involves the reaction of 2-pyrrolecarboxaldehyde with pyrrole in the presence of a base. Both methods have been reported to yield (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone in good yields.

Scientific Research Applications

(1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has been used in various scientific studies, including the development of novel therapeutics for cancer and neurodegenerative diseases. (1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various signaling pathways. Inhibition of GSK-3β has been linked to the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and cancer.

properties

CAS RN

16168-90-4

Product Name

(1H-Pyrrol-1-yl)(1H-pyrrol-2-yl)methanone

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

pyrrol-1-yl(1H-pyrrol-2-yl)methanone

InChI

InChI=1S/C9H8N2O/c12-9(8-4-3-5-10-8)11-6-1-2-7-11/h1-7,10H

InChI Key

SNMDHTBJDJZUJO-UHFFFAOYSA-N

SMILES

C1=CN(C=C1)C(=O)C2=CC=CN2

Canonical SMILES

C1=CN(C=C1)C(=O)C2=CC=CN2

synonyms

1H-Pyrrole,1-(1H-pyrrol-2-ylcarbonyl)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.